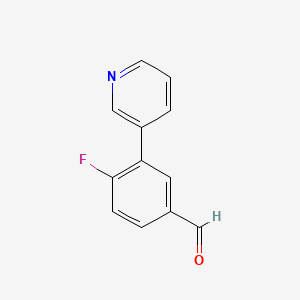

4-Fluoro-3-(pyridin-3-yl)benzaldehyde

Übersicht

Beschreibung

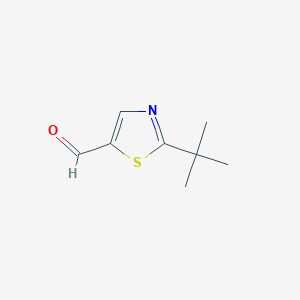

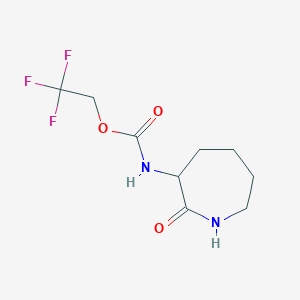

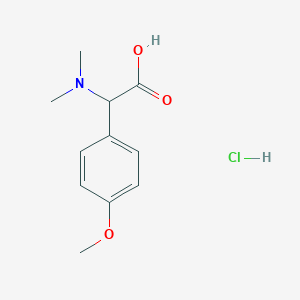

4-Fluoro-3-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It has a molecular weight of 201.2 . The IUPAC name for this compound is 4-fluoro-3-(4-pyridinyl)benzaldehyde .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(pyridin-3-yl)benzaldehyde is 1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H . This indicates that the compound consists of a benzene ring substituted with a fluorine atom and a pyridine ring at the 4th and 3rd positions, respectively .Physical And Chemical Properties Analysis

4-Fluoro-3-(pyridin-3-yl)benzaldehyde has a molecular weight of 201.2 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 337.3±32.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Fluorinated Pyridines

- Application Summary: Fluorinated pyridines are synthesized for their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results: The review contains recent literature data published since 2009 for 2012 as till 2009 four reviews on this field have been published .

2. Synthesis of N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

- Application Summary: N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives are synthesized for their potential antimicrobial activity .

- Methods of Application: A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

- Results: The target products were obtained with 55–92% yields in relatively short reaction times .

3. Synthesis of Antidepressant Molecules

- Application Summary: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

4. Radiosynthesis and Evaluation

- Application Summary: The compound [18F]FIPM, which is structurally similar to “4-Fluoro-3-(pyridin-3-yl)benzaldehyde”, has been evaluated as a potential PET tracer for LRRK2 .

- Methods of Application: The compound was synthesized and evaluated using biodistribution and small-animal PET studies in mice .

- Results: While [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

5. Synthesis of Antitubercular Agents

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

- Methods of Application: The compounds were synthesized using a variety of methods, including the use of piperazine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

- Results: The synthesized compounds showed promising anti-tubercular activity, making them potential candidates for further development as antitubercular agents .

6. Synthesis of Biologically Active Compounds

- Application Summary: Fluoropyridines are used in the synthesis of biologically active compounds, including those used for local radiotherapy of cancer .

- Methods of Application: The methods of synthesis of fluoropyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results: The synthesized fluoropyridines have shown potential as imaging agents for various biological applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-3-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-4-3-9(8-15)6-11(12)10-2-1-5-14-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOQKLDEDTDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(pyridin-3-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)

![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)